1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclic family of hydrocarbons, specifically the bicyclo[1.1.1]pentane series. This compound features a unique bicyclic structure characterized by three carbon atoms connected in a triangular formation, which significantly influences its chemical behavior and applications. Bicyclo[1.1.1]pentanes are known for their potential as bioisosteres in drug design, providing alternative structures to traditional aromatic compounds while maintaining similar biological activity.
The compound can be synthesized through various methods, including photochemical reactions and nucleophilic substitutions, which have been extensively studied in recent literature . The interest in bicyclo[1.1.1]pentane derivatives has surged due to their unique properties and potential applications in medicinal chemistry .
In terms of chemical classification, 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is categorized under hydrocarbons, specifically as an alkyne due to the presence of a carbon-carbon triple bond (ethynyl group) and as a bicyclic compound due to its structural characteristics.
The synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane can be achieved through several methods:
The photochemical method allows for rapid production with high yields (up to 94%) and can be scaled effectively for industrial applications . The nucleophilic substitution method also demonstrates broad substrate scope and excellent yields, making it a versatile option for synthesizing various derivatives .
The molecular structure of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane consists of a bicyclic framework with an ethynyl group attached to one carbon atom and a phenyl group attached to another carbon atom within the bicyclic system.
Key structural features include:
The reactivity of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane can be explored through several types of chemical reactions:
Reactions involving this compound often require controlled conditions due to the strain inherent in the bicyclic structure, which can influence reactivity patterns.
The mechanism of action for compounds like 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane often involves interactions at the molecular level with biological targets, particularly in drug design contexts where these compounds serve as bioisosteres for para-substituted benzene rings.
Studies have shown that these compounds can exhibit similar pharmacological profiles to their aromatic counterparts while providing enhanced stability and solubility characteristics .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .
The primary applications of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane lie in medicinal chemistry and materials science:
The bicyclo[1.1.1]pentane (BCP) motif, characterized by its unique [1.1.1]propellane precursor and high bridge strain, emerged as a synthetic curiosity in the mid-20th century. Early challenges centered on the instability of [1.1.1]propellane, which required cryogenic handling and limited its practical utility. The foundational breakthrough came with the photochemical synthesis of BCP derivatives, exemplified by the preparation of 1,3-diacetylbicyclo[1.1.1]pentane. This procedure involved UV irradiation of [1.1.1]propellane with 2,3-butanedione at –10°C, yielding the strained diketone in 70% yield after crystallization [1]. Such methods established reliable access to 1,3-difunctionalized BCPs, though scalability remained constrained by the reactive intermediates.
By the 1990s, BCPs gained recognition as bioisosteres—non-classical substitutes for benzene, tert-butyl, or alkyne groups—that could improve pharmacokinetic properties. The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via bromination and alkaline hydrolysis of the diketone (94.5% yield) further demonstrated the scaffold’s robustness under harsh conditions [1]. This period marked a shift from theoretical interest to applied use, particularly in medicinal chemistry, where BCPs offered enhanced solubility and reduced metabolic liabilities compared to flat aromatic systems.
Table 1: Key Milestones in Early BCP Synthesis
Year | Advancement | Significance |
---|---|---|
1964 | First [1.1.1]propellane synthesis | Enabled BCP scaffold construction |
2000 | Photochemical diacylation procedure [1] | Scalable route to 1,3-dicarbonyl BCPs |
2012 | BCP as tert-butyl bioisostere [5] | Validated BCPs in drug design |
Functionalization of the BCP scaffold accelerated with demand for modular building blocks. Ethynyl and aryl groups became targets due to their prevalence in pharmaceuticals and materials. The synthesis of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS# 1955524-44-3, C₁₃H₁₂, MW 168.23 g/mol) exemplified this trend, though detailed routes were often proprietary or required multi-step sequences [3]. Radical-based strategies proved pivotal, such as the atom-transfer radical addition (ATRA) ring-opening of [1.1.1]propellane with haloalkynes. This method, promoted by triethylborane at ambient temperatures, enabled direct installation of ethynyl groups with broad functional group tolerance [7].
Simultaneously, aryl-BCP conjugates like 3-phenylbicyclo[1.1.1]pentan-1-amine emerged via metal-free homolytic aromatic alkylation. This approach exploited the radical character of BCP intermediates to form carbon-carbon bonds with unactivated arenes, bypassing transition-metal catalysts [2]. Such methods addressed limitations in earlier routes, which suffered from poor regioselectivity or required prefunctionalized substrates. The electronic interplay between the BCP core and aryl/ethynyl substituents—evidenced by upfield ¹³C NMR shifts—further spurred interest in these hybrids for tuning steric and electronic properties [3] [6].
Table 2: Representative Ethynyl/Aryl BCP Derivatives
Compound | CAS Number | Molecular Formula | Key Application |
---|---|---|---|
1-Ethynyl-3-phenylbicyclo[1.1.1]pentane | 1955524-44-3 | C₁₃H₁₂ | Pharmaceutical building block [3] |
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | 1955554-75-2 | C₉H₁₀O₂ | Bioisostere synthesis [3] |
3-Phenylbicyclo[1.1.1]pentan-1-amine | Not specified | C₁₁H₁₃N | Drug candidate intermediate [2] |
The kinetic instability of BCPs, arising from ~40 kcal/mol of ring strain, transformed from a liability into a synthetic asset through strain-release functionalization. [1.1.1]Propellane’s central C–C bond (length: 1.59 Å) acts as an "energy reservoir," facilitating radical additions across the bridge. For example, silaboration of [1.1.1]propellane with silylboranes installed B and Si groups simultaneously under mild conditions, yielding air-stable BCP feedstocks for cross-coupling [4]. This reaction harnessed strain release to drive bimolecular processes otherwise inaccessible to saturated carbocycles.
Bridge C–H functionalization represented another leap. The strong BCP bridge C–H bonds (BDE ≈ 100 kcal/mol) resisted conventional C–H activation until radical abstraction strategies emerged. Using photocatalytically generated oxygen-centered radicals, bridge-selective C–H alkylation was achieved, enabling direct synthesis of 2-substituted BCPs without preassembly of the core [8]. Computational studies revealed that radical intermediates adopt sp²-like character at the bridgehead, lowering activation barriers for functionalization [4]. These advances established BCPs as versatile platforms for "strain-enabled" diversification, with 1-halo-3-substituted derivatives serving as linchpins for nucleophilic substitution, carbonylations, and heterocycle formations [7].
Table 3: Strain-Engineering Strategies for BCP Functionalization
Strategy | Reagent/Condition | Outcome | Reference |
---|---|---|---|
Silaboration | Silylboranes, ambient temperature | B/Si-bifunctionalized BCPs | [4] |
Bridge C–H abstraction | Photoredox catalysis | 2-Alkyl/aryl BCP derivatives | [8] |
Nucleophilic substitution | DIBCP + N-heterocycles [5] | Bicyclo[1.1.1]pentylpyridinium salts | [5] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4